molecular formula C23H19BrN2O3 B12470746 2-(4-bromophenoxy)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide

2-(4-bromophenoxy)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide

Cat. No.: B12470746
M. Wt: 451.3 g/mol
InChI Key: XHSVSWDOFBNGNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenoxy)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide is an organic compound with a complex structure that includes bromophenoxy, dimethylphenyl, and benzoxazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromophenol with an appropriate acylating agent to form 4-bromophenoxyacetyl chloride. This intermediate is then reacted with 2-(2,4-dimethylphenyl)-1,3-benzoxazole in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the bromophenoxy group.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce various substituted phenoxy compounds.

Scientific Research Applications

2-(4-bromophenoxy)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets. The bromophenoxy group may interact with enzymes or receptors, while the benzoxazole moiety could be involved in binding to DNA or proteins. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-bromophenoxyacetic acid: Similar in structure but with an acetic acid moiety instead of the benzoxazole group.

    2-(4-bromophenoxy)tetrahydropyran: Contains a tetrahydropyran ring instead of the benzoxazole group.

    2-(4-bromophenoxy)-2-methylpropionamide: Similar but with a propionamide group.

Uniqueness

2-(4-bromophenoxy)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide is unique due to its combination of bromophenoxy, dimethylphenyl, and benzoxazolyl groups, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C23H19BrN2O3

Molecular Weight

451.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide

InChI

InChI=1S/C23H19BrN2O3/c1-14-3-9-19(15(2)11-14)23-26-20-12-17(6-10-21(20)29-23)25-22(27)13-28-18-7-4-16(24)5-8-18/h3-12H,13H2,1-2H3,(H,25,27)

InChI Key

XHSVSWDOFBNGNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.